molecular formula C18H12BrF2N B12506246 4-Bromo-3,5-difluoro-N,N-diphenylaniline

4-Bromo-3,5-difluoro-N,N-diphenylaniline

Cat. No.: B12506246
M. Wt: 360.2 g/mol
InChI Key: HLMZAUJPPOSNGA-UHFFFAOYSA-N
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Description

Contextualization of N,N-Diarylanilines in Contemporary Organic and Materials Science Research

N,N-diarylanilines and their parent class, triarylamines, are integral components in the field of materials science, particularly in organic electronics. Their inherent electron-donating nature and ability to transport positive charge carriers (holes) make them exemplary candidates for hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The judicious design of these molecules allows for precise control over the frontier molecular orbital energies (HOMO/LUMO), which is critical for efficient charge injection and transport in electronic devices. nih.gov

Beyond electronics, the diarylamine framework is a common structural motif in medicinal chemistry and serves as a versatile ligand in transition metal catalysis. In catalysis, the steric and electronic properties of the diarylamine can be fine-tuned to influence the activity and selectivity of the metal center, leading to more efficient and controlled chemical transformations.

Significance of Halogenation in Modulating Electronic and Structural Properties of Aromatic Amines

Halogenation is a powerful strategy for modifying the physicochemical properties of aromatic compounds. numberanalytics.com Introducing halogen atoms onto an aromatic amine ring, such as in aniline (B41778) derivatives, imparts significant changes due to their electronegativity and size.

Electronic Effects : Halogens, particularly fluorine, are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org This modulation is crucial for tuning the electronic characteristics of materials used in organic semiconductors. nih.govrsc.org While the amino group itself is strongly activating and electron-donating, the presence of halogens can temper this reactivity and enhance the stability of the molecule, particularly its resistance to oxidation. chemistrysteps.comallen.in

Structural Effects : The introduction of halogens can influence the three-dimensional structure and solid-state packing of molecules. The bromine atom, for instance, is known to participate in halogen bonding, a type of non-covalent interaction that can direct crystal engineering and the formation of supramolecular assemblies. Fluorine substitution can also influence intermolecular interactions and molecular conformation. researchgate.net

The reactivity of halogens also follows a distinct trend, with fluorine being the most reactive and iodine the least. numberanalytics.com This allows for selective synthesis and functionalization. For example, the high reactivity of aniline towards bromination often leads to multiple substitutions, a challenge that can be controlled by first protecting the amine group. allen.inyoutube.com

Historical Development and Current Landscape of Research on Highly Substituted Diarylamine Derivatives

The synthesis of simple diarylamines has been known for over a century, often relying on harsh reaction conditions. However, the development of modern cross-coupling reactions has revolutionized the synthesis of highly substituted and complex diarylamine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a pivotal advancement. wikipedia.org Published extensively since the mid-1990s, this reaction allows for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines with remarkable efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org

This breakthrough has enabled chemists to synthesize a vast library of structurally diverse diarylamines that were previously inaccessible. wikipedia.org Research now focuses on creating derivatives with precisely controlled electronic properties, thermal stability, and solid-state morphologies for specialized applications. The ability to introduce multiple, different substituents onto the aromatic rings allows for the fine-tuning required for next-generation organic electronics, targeted pharmaceuticals, and highly selective catalysts. rsc.orgacs.org The development of new ligands and catalysts continues to expand the scope and utility of this reaction, making it a cornerstone of modern organic synthesis. thieme-connect.comacs.org

Rationale for Focused Investigation on 4-Bromo-3,5-difluoro-N,N-diphenylaniline

The specific structure of this compound makes it a compound of significant interest for advanced materials research. It combines the robust hole-transporting diarylamine core with a uniquely substituted aniline ring, offering a compelling combination of properties.

The rationale for its investigation is fourfold:

Synergistic Electronic Tuning : The presence of two highly electronegative fluorine atoms ortho to the bromine atom provides a powerful inductive electron-withdrawing effect. This is expected to significantly lower the HOMO energy level of the molecule, potentially increasing its stability against oxidation and tuning its charge-injection properties in electronic devices.

Site for Further Functionalization : The bromine atom at the para-position serves as a versatile synthetic handle. It can be readily converted into other functional groups via established methodologies like Suzuki, Heck, or Sonogashira cross-coupling reactions. This allows the molecule to be used as a building block for more complex, conjugated systems or polymers.

Modulation of Intermolecular Interactions : The combination of fluorine and bromine atoms offers unique possibilities for controlling solid-state packing through hydrogen and halogen bonding, which can impact charge mobility in thin films. researchgate.net

Platform for Fundamental Research : This molecule serves as an excellent model system to study the interplay of multiple, distinct halogen substituents on the photophysical and electrochemical properties of a triarylamine core.

In essence, this compound is not just a singular compound but a platform for developing new functional materials by leveraging the combined electronic, structural, and reactive contributions of its constituent parts.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₈H₁₂BrF₂N
CAS Number 2109796-19-0 bldpharm.com
Molecular Weight 376.20 g/mol

| Appearance | Solid (predicted) |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Chemical Formula
This compound C₁₈H₁₂BrF₂N
4-Bromo-3,5-difluoroaniline (B1271886) C₆H₄BrF₂N sigmaaldrich.com
Aniline C₆H₅NH₂
Diphenylamine (B1679370) (C₆H₅)₂NH
2,4-difluoroaniline (B146603) C₆H₅F₂N google.com
1-bromo-3,5-difluorobenzene (B42898) C₆H₃BrF₂ google.com
2-bromo-4,6-difluoroaniline C₆H₄BrF₂N google.com
4-iodoaniline C₆H₆IN researchgate.net
2,6-difluoro-4-iodoaniline C₆H₄F₂IN researchgate.net
2,4,6-tribromoaniline C₆H₄Br₃N allen.in
Acetanilide C₈H₉NO
Sulfanilic acid C₆H₇NO₃S allen.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12BrF2N

Molecular Weight

360.2 g/mol

IUPAC Name

4-bromo-3,5-difluoro-N,N-diphenylaniline

InChI

InChI=1S/C18H12BrF2N/c19-18-16(20)11-15(12-17(18)21)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

HLMZAUJPPOSNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C(=C3)F)Br)F

Origin of Product

United States

Sophisticated Synthetic Methodologies and Strategic Functionalization of 4 Bromo 3,5 Difluoro N,n Diphenylaniline

Retrosynthetic Analysis for the Construction of Substituted Diphenylaniline Skeletons

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process is guided by known chemical reactions and helps in designing a logical forward synthetic plan. youtube.comyoutube.com For a complex molecule like 4-Bromo-3,5-difluoro-N,N-diphenylaniline, the most logical disconnections are the two carbon-nitrogen (C-N) bonds of the tertiary amine.

This primary disconnection simplifies the target molecule into two key synthons: a 4-bromo-3,5-difluoroaniline (B1271886) fragment and two phenyl group equivalents. In a forward synthesis, this translates to the N,N-diarylation of 4-bromo-3,5-difluoroaniline. Further retrosynthetic analysis of the 4-bromo-3,5-difluoroaniline intermediate would involve disconnecting the carbon-bromine and carbon-amino bonds, leading back to an even simpler difluorinated aromatic compound, such as 1,3-difluorobenzene (B1663923) or a related derivative that can be strategically functionalized.

Strategies for Incorporating Bromine and Fluorine into Aniline (B41778) Precursors

The synthesis of the key intermediate, 4-bromo-3,5-difluoroaniline bldpharm.comnih.gov, requires precise methods for introducing halogen atoms onto an aromatic ring. The fluorine atoms are typically incorporated early in the synthetic sequence due to the limited methods for direct fluorination of complex molecules. A plausible route starts with a pre-fluorinated compound.

One documented industrial process to produce the related 3,5-difluoroaniline (B1215098) involves a sequence starting from 2,4-difluoroaniline (B146603). google.com This process includes:

Bromination: 2,4-difluoroaniline is brominated to yield 2-bromo-4,6-difluoroaniline. google.com

Diazotization and Reduction: The resulting compound undergoes diazotization followed by reduction to replace the amino group, forming 1-bromo-3,5-difluorobenzene (B42898). google.com

Amination: Finally, amination of 1-bromo-3,5-difluorobenzene yields 3,5-difluoroaniline. google.com

To obtain the required 4-bromo-3,5-difluoroaniline intermediate, a direct bromination of 3,5-difluoroaniline would be necessary. Electrophilic aromatic substitution, specifically bromination, is a standard method for introducing bromine onto an aniline ring. To control the regioselectivity and moderate the high reactivity of the aniline, the amino group is often first protected as an amide (e.g., an acetanilide). The bromination can then be carried out using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Approaches to N,N-Diarylation of Halogenated Anilines

The formation of two new C-N bonds on a single nitrogen atom to create a triarylamine is a challenging transformation. Historically, methods like the Ullmann condensation, which uses copper catalysts, were employed for such N-arylation reactions. nih.gov However, these reactions often require harsh conditions and have limited scope.

The modern and more versatile approach is the palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.net This cross-coupling reaction has become a cornerstone of synthetic chemistry for its efficiency and broad functional group tolerance. semanticscholar.orgresearchgate.net To synthesize this compound, the Buchwald-Hartwig reaction would couple 4-bromo-3,5-difluoroaniline with two equivalents of an aryl halide, such as bromobenzene (B47551) or iodobenzene, in the presence of a palladium catalyst, a suitable ligand, and a base. acs.org It is also possible to achieve diarylation from a primary amine by using an excess of the aryl halide coupling partner. nih.gov

Palladium-Catalyzed C-N Cross-Coupling for N,N-Diphenylaniline Synthesis

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is the premier method for synthesizing aryl amines from aryl halides or pseudohalides. capes.gov.brorganic-chemistry.org The reaction's significance is demonstrated by its frequent use in medicinal and pharmaceutical chemistry. acs.org The synthesis of this compound via this method involves the reaction of 4-bromo-3,5-difluoroaniline with an aryl halide. The general transformation is highly dependent on the careful selection of the catalyst system components. acs.org

Buchwald-Hartwig Amination Protocols and Ligand Development

The success of the Buchwald-Hartwig amination is critically dependent on the specific protocol, which includes the palladium precursor, the ligand, the base, and the solvent. libretexts.orgnumberanalytics.com

Palladium Precursors : Common choices for palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acsgcipr.orgresearchgate.net If a Pd(II) source is used, it must first be reduced in situ to the active Pd(0) species. acsgcipr.org

Bases : A strong, non-nucleophilic base is essential to deprotonate the amine, facilitating the catalytic cycle. Frequently used bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic carbonates or phosphates like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). acsgcipr.orguwindsor.ca The choice of base is often dictated by the substrate's tolerance to basic conditions. libretexts.org

Ligands : The evolution of the Buchwald-Hartwig amination is largely a story of ligand development. acs.org Early systems used general phosphine (B1218219) ligands, but the breakthrough came with the development of bulky, electron-rich ligands that dramatically accelerate the key steps of the catalytic cycle. nih.govyoutube.com These ligands stabilize the palladium catalyst and promote both oxidative addition and reductive elimination. youtube.com Modern catalyst systems employ highly specialized monophosphine biaryl ligands or ferrocene-based diphosphine ligands. nih.govyoutube.com

Scope and Limitations with Halogenated Aryl Precursors

While the Buchwald-Hartwig amination is broadly applicable, its efficiency can be affected by the electronic and steric nature of the coupling partners, particularly halogenated aryl precursors. libretexts.orgnumberanalytics.com

Substrate Reactivity : The reactivity of aryl halides in the crucial oxidative addition step follows the order I > Br > Cl. numberanalytics.com Aryl chlorides are significantly less reactive and often require more active and specialized catalyst systems, typically those employing bulky biarylphosphine ligands, to achieve good yields. researchgate.netnih.gov The C-F bond is generally unreactive under these conditions.

Electronic Effects : The presence of two electron-withdrawing fluorine atoms on the 4-bromo-3,5-difluoroaniline precursor decreases the nucleophilicity of the amino group. This can slow the rate of reaction, potentially requiring higher temperatures, longer reaction times, or a more electron-rich and active ligand to drive the coupling to completion. nih.gov

Steric Hindrance : Sterically demanding substrates can pose a significant challenge. researchgate.net While the target molecule itself is sterically congested around the nitrogen atom, its precursor, 4-bromo-3,5-difluoroaniline, is less hindered, facilitating the initial N-arylation. The second N-arylation step would be more sterically demanding.

Functional Group Tolerance : While generally broad, the reaction's tolerance can be limited by the choice of base. Strong bases like NaOt-Bu are incompatible with certain functional groups such as esters or ketones. libretexts.org In such cases, milder bases like K₂CO₃ or K₃PO₄ are used, although this may lead to lower reaction rates. libretexts.org

Mechanistic Insights into Palladium-Catalyzed C-N Bond Formation

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. acsgcipr.orgnih.gov Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the active, ligand-bound Pd(0) species undergoing oxidative addition into the aryl-halide (Ar-X) bond. acsgcipr.orgyoutube.com This step forms a square planar Pd(II) complex, [L-Pd(Ar)(X)]. The rate of this step is highly dependent on the halide (I > Br > Cl) and the electron density of the aryl halide. numberanalytics.com

Amine Coordination and Deprotonation : The amine (R₂NH) then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide complex, [L-Pd(Ar)(NR₂)]. acsgcipr.org This step generates the key intermediate for C-N bond formation.

Reductive Elimination : This is the final and product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the arylamine product. nih.govyoutube.com This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is often the rate-limiting step and is greatly accelerated by the use of bulky, electron-rich ligands that create a more sterically crowded and electron-rich metal center. youtube.comacs.org

The stability and activity of the catalyst throughout the cycle are paramount. Catalyst systems based on bulky monophosphinobiaryl ligands have shown increased stability and activity compared to simpler ligands, retaining their catalytic efficiency over numerous turnovers. acs.org

Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Reactions) for Diarylamine Formation

The Ullmann condensation, a copper-catalyzed reaction, is a foundational method for the formation of carbon-nitrogen bonds to construct diarylamines. organic-chemistry.orgnih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to milder and more efficient catalytic systems. The synthesis of this compound via an Ullmann-type reaction would likely involve the coupling of 4-bromo-3,5-difluoroaniline with an aryl halide in the presence of a copper catalyst.

The presence of two ortho-fluorine substituents in the aniline precursor for this compound introduces significant steric hindrance, which can impede the C-N coupling process. Optimization of reaction conditions is therefore crucial. Key parameters to consider include the choice of copper catalyst, ligand, base, and solvent. For sterically demanding substrates, the use of specialized ligands that can facilitate the reductive elimination step is often necessary. While specific conditions for this compound are not widely reported, studies on similar ortho-substituted anilines provide valuable insights.

A representative Ullmann-type reaction for a related compound is presented in the table below:

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
Iodobenzene2,6-DimethylanilineCuIPhenanthrolineK2CO3Toluene11085
Bromobenzene2-IsopropylanilineCuIL-prolineK3PO4DMSO9078

This table presents representative data for Ullmann-type reactions of ortho-substituted anilines and may not reflect the exact conditions for the synthesis of this compound.

In recent years, deep eutectic solvents (DESs) have emerged as green and effective media for a variety of chemical transformations, including Ullmann-type couplings. DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. researchgate.net Their use can obviate the need for volatile and toxic organic solvents. Furthermore, some DESs can also act as ligands, stabilizing the copper catalyst and promoting the reaction. For instance, a choline (B1196258) chloride/urea-based DES has been successfully employed in the copper-catalyzed amination of aryl halides. researchgate.net

Ligand-free Ullmann-type reactions represent a significant advancement, simplifying the reaction setup and reducing costs. In some cases, the solvent itself, such as dimethyl sulfoxide (B87167) (DMSO), can act as a ligand to facilitate the catalytic cycle. The application of these ligand-free systems to the synthesis of sterically hindered diarylamines like this compound is an area of active research.

Aryl HalideAmineCatalystSolvent SystemBaseTemp (°C)Yield (%)
4-IodoanisoleAnilineCuICholine Chloride/UreaK2CO310092
BromobenzenePiperidineCuIDMSOK3PO411088

This table presents representative data for Ullmann-type reactions in deep eutectic solvents and ligand-free systems and may not reflect the exact conditions for the synthesis of this compound.

Alternative and Emerging Synthetic Routes for Halogenated Diarylanilines

Beyond the classical Ullmann reaction, several other synthetic strategies have been developed for the synthesis of diarylamines. These methods offer alternative pathways that may be more suitable for the preparation of highly functionalized and sterically congested molecules like this compound.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C-N bonds, particularly in electron-deficient aromatic systems. masterorganicchemistry.combldpharm.com The presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring facilitates the attack of a nucleophile. masterorganicchemistry.com In the context of synthesizing this compound, an SNAr reaction could potentially involve the reaction of a difluorinated aromatic compound with diphenylamine (B1679370). The fluorine atoms in the 3 and 5 positions would activate the ring towards nucleophilic attack.

The regioselectivity of SNAr reactions in polyfluorinated systems can be complex and is influenced by the nature of the nucleophile and the reaction conditions. nih.gov For the synthesis of the target compound, careful control of these parameters would be necessary to ensure the desired substitution pattern.

Dehydrogenative aromatization has emerged as an atom-economical and environmentally benign strategy for the synthesis of aromatic compounds. semanticscholar.orgrsc.orgbohrium.com This approach avoids the use of pre-halogenated starting materials and generates hydrogen gas as the primary byproduct. In the context of diarylamine synthesis, this could involve the coupling of an aniline with a cyclohexanone (B45756) derivative, followed by a catalytic dehydrogenation to form the aromatic ring. semanticscholar.orgrsc.org While this method is promising for the synthesis of a wide range of diarylamines, its application to highly halogenated systems like this compound has not been extensively explored.

A generalized scheme for dehydrogenative aromatization is shown below:

Aniline + Cyclohexanone → [Catalyst] → Diarylamine + H₂O + H₂

A more recent and innovative approach to diarylamine synthesis involves the use of the nitrosonium ion (NO⁺) to initiate C-N bond formation. acs.orgnih.govresearchgate.net This method typically involves the reaction of an electron-rich arene with a nitrosoarene intermediate, which is generated in situ. nih.gov The reaction proceeds through a C-H activation pathway and offers a transition-metal-free alternative to traditional cross-coupling methods. nih.gov The applicability of this methodology to the synthesis of halogenated diarylamines, particularly those with the substitution pattern of this compound, is a subject for future investigation.

Post-Synthetic Transformations and Derivatization of this compound

The unique structural architecture of this compound, featuring a reactive bromine center, activating fluorine atoms, and an electron-rich diphenylamine moiety, offers a versatile platform for a variety of post-synthetic modifications. These transformations allow for the strategic introduction of diverse functional groups, enabling the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.

Chemoselective Functionalization at the Bromine Center (e.g., Suzuki-Miyaura, Sonogashira Couplings)

The carbon-bromine bond in this compound is the most labile site for functionalization via transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for the precise installation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the arylation, heteroarylation, and vinylation of aryl halides. nih.gov The reaction of this compound with various boronic acids or esters can be expected to proceed efficiently, yielding a range of biaryl and styrenyl derivatives. The presence of the electron-withdrawing fluorine atoms can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst. Studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have shown good to excellent yields with a variety of boronic esters, and fluorinated analogs have been successfully synthesized. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable synthons for further transformations. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.org The coupling of terminal alkynes with this compound would lead to the formation of diarylacetylene derivatives. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. wikipedia.org Both electron-rich and electron-poor aryl bromides are generally suitable substrates for this transformation. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar substrates.

Coupling ReactionTypical Catalyst/PrecatalystLigandBaseSolventTypical Temperature
Suzuki-MiyauraPd(OAc)2, Pd2(dba)3, or Pd(PPh3)4SPhos, XPhos, or PPh3K2CO3, Cs2CO3, or K3PO4Toluene, Dioxane, or DMF/H2O80-120 °C
SonogashiraPdCl2(PPh3)2 or Pd(PPh3)4PPh3Et3N, i-Pr2NH, or piperidineTHF, DMF, or TolueneRoom Temperature to 80 °C

Strategies for Further Fluorine-Directed Reactivity

The presence of two fluorine atoms on the aniline ring significantly influences its reactivity. These strongly electronegative atoms decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

In principle, one or both fluorine atoms could be displaced by strong nucleophiles. The reactivity of polyfluoroaromatic compounds with nucleophiles such as hydroxides, alkoxides, and amines has been documented. nih.gov The position of nucleophilic attack would be governed by the combined electronic effects of the bromine atom and the diphenylamino group. Generally, nucleophilic attack is favored at positions para or ortho to an electron-withdrawing group. In this case, the diphenylamino group is electron-donating by resonance, which would disfavor nucleophilic attack. However, the strong inductive effect of the fluorine atoms themselves, combined with the bromine atom, could still allow for substitution under forcing conditions.

Potential nucleophilic substitution reactions could include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines at high temperatures and pressures.

Alkoxylation/Aryloxylation: Displacement with alkoxides or phenoxides.

Thiolation: Substitution using thiolates.

The steric hindrance from the bulky diphenylamino group would likely direct substitution to the fluorine atom at the 3-position.

Controlled Electrophilic Aromatic Substitution on the Diphenylamine Moiety

Given the steric bulk around the ortho positions of the diphenylamine rings, electrophilic attack is most likely to occur at the para positions. Common electrophilic aromatic substitution reactions that could be performed include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) to install an acyl group.

Formylation: Introduction of a formyl group using methods like the Vilsmeier-Haack reaction.

The table below outlines the expected major products from these reactions.

ReactionTypical ReagentsExpected Major Product
NitrationHNO3/H2SO44-Bromo-3,5-difluoro-N-(4-nitrophenyl)-N-phenylaniline
BrominationN-Bromosuccinimide (NBS)4-Bromo-N-(4-bromophenyl)-3,5-difluoro-N-phenylaniline
Friedel-Crafts AcylationCH3COCl/AlCl3N-(4-Acetylphenyl)-4-bromo-3,5-difluoro-N-phenylaniline

Comparative Analysis of Synthetic Methodologies: Efficiency, Atom Economy, and Scalability

The synthesis of this compound is not widely reported in standard literature, thus a comparative analysis must be based on established methodologies for analogous compounds. The most logical synthetic disconnections involve either forming the C-N bonds last or performing a late-stage bromination.

Two plausible synthetic routes are considered here:

Route A: Buchwald-Hartwig amination of 1-bromo-3,5-difluorobenzene with diphenylamine.

Route B: Bromination of 3,5-difluoro-N,N-diphenylaniline.

A comparative analysis of these potential routes is presented below.

MetricRoute A: Buchwald-Hartwig AminationRoute B: Late-Stage Bromination
Efficiency Generally high yields for Buchwald-Hartwig aminations of aryl bromides. Can be sensitive to catalyst, ligand, and base choice. Potential for side reactions is moderate.Electrophilic bromination of activated aromatic rings is typically high-yielding. Regioselectivity could be an issue, potentially leading to a mixture of products and reducing the isolated yield of the desired isomer.
Atom Economy The atom economy is impacted by the use of a stoichiometric base and the mass of the catalyst and ligand, which are not incorporated into the final product. For a typical reaction with Pd(OAc)2, a phosphine ligand, and NaOtBu, the atom economy would be moderate.The atom economy for bromination with Br2 is high, with HBr as the only byproduct. If NBS is used, the atom economy is lower due to the succinimide (B58015) byproduct.
Scalability Scalability can be challenging due to the cost of palladium catalysts and ligands, and the need for stringent inert atmosphere conditions. However, catalyst loading can often be reduced on a larger scale.Bromination reactions are generally highly scalable. The reagents are relatively inexpensive, and the reaction conditions are often straightforward. Purification of the product from potential isomers could be a challenge on a large scale.

Advanced Theoretical and Computational Investigations of 4 Bromo 3,5 Difluoro N,n Diphenylaniline

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-Bromo-3,5-difluoro-N,N-diphenylaniline. Methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this regard, offering a detailed picture of the molecule's ground and excited state properties.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a range of important parameters. These include the optimized molecular geometry, charge distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is a key indicator of the molecule's kinetic stability and chemical reactivity. In substituted triphenylamines, the HOMO is typically localized on the triphenylamine (B166846) core, particularly the nitrogen atom and the phenyl rings, reflecting its electron-donating character. The introduction of electron-withdrawing fluorine atoms and a bromine atom on one of the phenyl rings is expected to lower both the HOMO and LUMO energy levels, a common effect observed in halogenated aromatic compounds. nih.gov This stabilization can enhance the material's stability against oxidative degradation. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, provides a visual representation of the charge distribution. For this compound, the MEP would likely show a negative potential around the electronegative fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations on Analogous Triphenylamine Systems

PropertyPredicted Value/Characteristic
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-2.0 to -2.5 eV
HOMO-LUMO Gap (Egap)3.5 to 4.0 eV
Dipole MomentModerate to High
Mulliken Charge on NitrogenNegative
Mulliken Charge on FluorineNegative
Mulliken Charge on BromineSlightly Negative/Positive

Note: The values in this table are estimations based on computational studies of similarly substituted triphenylamine derivatives and serve as a general guide.

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light and are observed in UV-Vis absorption spectra.

TD-DFT calculations can predict the major electronic transitions, their corresponding oscillator strengths, and the nature of these transitions (e.g., π-π* or n-π*). For triphenylamine derivatives, the lowest energy absorption band typically corresponds to a HOMO-LUMO transition with significant intramolecular charge transfer (ICT) character, from the electron-rich triphenylamine moiety to the acceptor part of the molecule. In the case of this compound, the halogen-substituted phenyl ring can act as an electron-withdrawing group, influencing the ICT process. The calculated absorption spectra can be compared with experimental data to validate the computational methodology.

Table 2: Predicted Optical Transition Properties of this compound from TD-DFT on Analogous Systems

ParameterPredicted Value/Characteristic
Maximum Absorption Wavelength (λmax)300 - 350 nm
Nature of Primary TransitionHOMO to LUMO (π-π* with ICT character)
Oscillator StrengthModerate to High

Note: The values in this table are estimations based on computational studies of similarly substituted triphenylamine derivatives and serve as a general guide.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are crucial for its properties. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers for interconversion between them.

The conformation of triphenylamine and its derivatives is characterized by the propeller-like arrangement of the three phenyl rings around the central nitrogen atom. The rotation of these phenyl rings is a key conformational motion. The presence of bulky and electronegative substituents like bromine and fluorine on one of the phenyl rings can significantly influence these rotational barriers.

DFT calculations can be used to map the potential energy surface for the rotation of the substituted and unsubstituted phenyl rings. The ortho-fluorine atoms are expected to create steric hindrance, thereby increasing the rotational barrier of the substituted phenyl ring compared to the unsubstituted ones. mdpi.comnih.gov

Another important conformational process in amines is pyramidal inversion at the nitrogen center, where the nitrogen atom and its substituents move through a planar transition state. wikipedia.org In aniline (B41778) and its derivatives, the barrier to inversion is influenced by the electronic effects of the substituents. innovareacademics.in Electron-withdrawing groups tend to decrease the inversion barrier by stabilizing the planar transition state through enhanced resonance with the phenyl ring. Conversely, electron-donating groups generally increase the barrier. innovareacademics.in For this compound, the cumulative electron-withdrawing effect of the two fluorine atoms and the bromine atom would be expected to lower the amine inversion barrier.

The structure and stability of this compound are also influenced by various non-covalent interactions. These can include intramolecular hydrogen bonds (if applicable) and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). man.ac.uk

In this compound, the bromine atom, influenced by the adjacent electron-withdrawing fluorine atoms, could potentially form intramolecular halogen bonds with the lone pair of the central nitrogen atom or the π-system of one of the other phenyl rings. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool to identify and characterize such non-covalent interactions by locating bond critical points and analyzing the electron density distribution. mdpi.com

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, this includes identifying the most likely sites for electrophilic or nucleophilic attack and understanding the pathways of its chemical transformations.

The reactivity of aromatic amines can be complex, with metabolic activation sometimes leading to the formation of reactive intermediates like nitrenium ions that can interact with biological macromolecules. nih.gov Theoretical studies can model the formation and reactivity of such species.

The distribution of frontier molecular orbitals (HOMO and LUMO) provides a primary indication of reactivity. The HOMO is typically the site of electrophilic attack, while the LUMO indicates the site for nucleophilic attack. For this compound, the HOMO is expected to be centered on the nitrogen and the unsubstituted phenyl rings, suggesting these are the primary sites for electrophilic attack.

Fukui functions, derived from DFT, can provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system, thus identifying the most electrophilic and nucleophilic sites. For electrophilic aromatic substitution reactions, computational methods can predict the most likely position of attack by calculating the stability of the intermediate carbocations (arenium ions). rsc.org Given the presence of both activating (diphenylamino) and deactivating (halogen) groups, predicting the precise regioselectivity of such reactions can be challenging without computational guidance. The bromine atom also presents a potential site for reactions such as cross-coupling.

Computational Modeling of Halogen Effects on Aromatic Reactivity

The reactivity of the central aniline ring in this compound is significantly modulated by the presence of three halogen substituents: one bromine atom and two fluorine atoms. Computational models can predict how these halogens influence the electron density distribution and electrostatic potential of the aromatic ring, which are key determinants of its reactivity in processes like electrophilic aromatic substitution.

Halogens exert a dual electronic effect: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+M) due to the donation of lone pair electrons to the aromatic π-system. quora.com For fluorine, the most electronegative element, the inductive withdrawal is strong. For bromine, this effect is less pronounced.

Computational studies on simpler halogenated aromatic compounds reveal that fluorine substitution can have a dramatic impact on the electrostatic potential of the molecule. researchgate.net Specifically, the introduction of highly electronegative fluorine atoms tends to increase the magnitude of positive electrostatic potentials (known as σ-holes) on other, less electronegative halogens like bromine. researchgate.netnih.gov In the case of this compound, the two fluorine atoms at positions 3 and 5 would strongly withdraw electron density from the ring. This withdrawal would enhance the positive character of the σ-hole on the bromine atom at position 4, making it a more effective halogen bond donor.

Investigation of Potential C-Br and C-F Bond Activation Pathways

The selective activation and functionalization of carbon-halogen bonds is a cornerstone of modern synthetic chemistry. Computational chemistry provides powerful tools to investigate the energetics of these bond cleavages, typically by calculating bond dissociation energies (BDEs). While direct BDE data for this compound is not available, trends can be established from studies on related aromatic compounds.

Generally, the strength of carbon-halogen bonds on an aromatic ring increases in the order C-I < C-Br < C-Cl < C-F. Benchmark computational studies on halogenated polycyclic aromatic hydrocarbons have shown that C-Cl bonds are, on average, about 15 kcal/mol more stable than corresponding C-Br bonds. nih.gov The C-F bond is significantly stronger still, making it the most challenging to cleave.

This trend suggests that for this compound, the C-Br bond is the most likely site for activation in reactions such as cross-coupling or metallation. The C-F bonds would be considerably more robust and would require more forcing conditions or specialized catalytic systems for their activation.

The following table, based on general trends, illustrates the relative strength of C-X bonds in aromatic systems.

Bond TypeGeneral Bond Dissociation Energy (BDE) TrendRelative Reactivity for Activation
C-F HighestLowest
C-Cl HighLow
C-Br IntermediateIntermediate
C-I LowestHighest
This table presents a generalized trend for aryl-halogen bond strengths and their susceptibility to activation.

Computational methods like DFT can be used to precisely calculate the BDE for each C-X bond in the target molecule, providing quantitative predictions of their relative reactivity and guiding the design of selective chemical transformations. researchgate.netyoutube.com

Frontier Molecular Orbital (FMO) Theory Applications to Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic and optical properties of molecules, including charge transfer characteristics. researchgate.net The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, conductivity, and photochemical reactivity. researchgate.net

For this compound, the molecular structure can be conceptualized as a central donor-acceptor system. The nitrogen atom with its lone pair, along with the phenyl rings, forms the electron-donating part of the molecule. The halogen-substituted ring can act as an electron-accepting component due to the strong inductive effect of the fluorine and bromine atoms.

HOMO: In triphenylamine and its derivatives, the HOMO is typically localized on the central nitrogen atom and delocalized across the phenyl rings. acs.org This indicates that the initial photo-excitation or oxidation would involve removing an electron from this nitrogen-centered, π-conjugated system.

LUMO: The LUMO is expected to be distributed across the aromatic system, with a significant contribution from the halogenated phenyl ring. The presence of electron-withdrawing fluorine atoms would likely lower the energy of the LUMO. acs.org

Charge Transfer: An electronic transition from the HOMO to the LUMO would therefore have significant intramolecular charge transfer (ICT) character, moving electron density from the N,N-diphenylamino donor group to the bromo-difluoro-substituted phenyl ring. nih.gov This ICT is crucial for applications in nonlinear optics and as sensitizers in solar cells.

The HOMO-LUMO gap determines the energy required for this electronic transition. A smaller gap generally corresponds to absorption of longer wavelength light. The specific halogen substituents play a key role in tuning this gap.

Computational Design Principles for Modulating Optoelectronic Properties through Substituent Variation

Computational modeling serves as a powerful predictive tool for designing novel organic materials with tailored optoelectronic properties for applications in OLEDs, organic photovoltaics (OPVs), and sensors. researchgate.netmdpi.com By systematically varying the substituents on a core molecule like this compound, properties such as the HOMO-LUMO gap, absorption and emission wavelengths, and charge transport capabilities can be finely tuned.

The principles of this computational design are rooted in the predictable electronic effects of different functional groups:

Tuning the HOMO-LUMO Gap:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., alkoxy, alkylamino groups) to the N-phenyl rings would raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum.

Electron-Withdrawing Groups (EWGs): Adding strong EWGs (e.g., cyano, nitro groups) to the halogenated ring would lower the LUMO energy level, also reducing the band gap. acs.org Conversely, placing EWGs on the N-phenyl rings could lower both HOMO and LUMO levels.

Enhancing Charge Transport: The reorganization energy, which is the energy required for a molecule to change its geometry upon gaining or losing an electron, is a key parameter for charge transport. Materials with low reorganization energies are desirable for efficient charge transport. DFT calculations can predict these energies, guiding the design of molecules with more rigid structures that are less prone to significant geometric changes upon ionization.

Modifying Emission Properties: The nature and position of substituents can influence the efficiency of light emission. Introducing heavy atoms like bromine can increase spin-orbit coupling, which may enhance phosphorescence at the expense of fluorescence. Computational modeling can predict the energies of singlet and triplet excited states, allowing for the design of materials with specific emissive properties (e.g., for thermally activated delayed fluorescence, TADF). umich.edu

The following interactive table, based on computational studies of substituted triphenylamines, demonstrates how different substituents can modulate FMO energies and the resulting band gap. acs.org

MoleculeSubstituent TypeHOMO (eV)LUMO (eV)Band Gap (eV)
Triphenylamine (Reference) None-5.20-0.554.65
Compound 1 Dicyanovinyl (Acceptor)-5.85-2.723.13
Compound 2 Tricyanovinyl (Acceptor)-6.10-3.492.61
Compound 3 Tricyanovinyl (Acceptor)-6.12-3.572.55
Data derived from DFT calculations on cyano-substituted triphenylamines, illustrating the effect of strong electron-accepting groups on frontier orbital energies. acs.org

By applying these computational design principles, the electronic structure of this compound can be systematically modified to optimize its performance for a wide range of advanced optoelectronic applications.

In Depth Spectroscopic and Structural Characterization for Mechanistic and Electronic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Bromo-3,5-difluoro-N,N-diphenylaniline in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

Due to the structural complexity of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of proton and carbon signals.

Predicted ¹H and ¹³C NMR chemical shifts for this compound highlight the influence of the halogen substituents. The fluorine atoms are expected to cause a significant downfield shift for the adjacent carbon atoms due to their high electronegativity. The bromine atom also influences the chemical shifts of the substituted ring. The phenyl groups attached to the nitrogen will exhibit characteristic signals for a monosubstituted benzene (B151609) ring.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-Br-110-115
C2, C6-F-158-162 (d, ¹JCF ≈ 240-250 Hz)
C3, C5-H6.8-7.0 (d)115-120 (d, ²JCF ≈ 20-25 Hz)
C4-N-145-150
N-Ph (C1')-140-145
N-Ph (C2', C6')7.1-7.3 (d)120-125
N-Ph (C3', C5')7.3-7.5 (t)128-130
N-Ph (C4')7.0-7.2 (t)122-127

Note: Predicted values are based on computational models and data from analogous compounds. 'd' denotes a doublet and 't' denotes a triplet.

The N-C bonds in triarylamines like this compound are known to exhibit restricted rotation, leading to the existence of different conformational isomers, or rotamers, at room temperature. This is due to the steric hindrance between the phenyl groups and the substituted aniline (B41778) ring. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual splitting of NMR signals. The energy barrier for this rotation can be calculated from the coalescence temperature of the signals. For substituted N,N-diphenylanilines, these barriers are typically in the range of 15-25 kcal/mol.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Fingerprinting

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a "fingerprint" for this compound, allowing for its identification and the characterization of its functional groups.

The FTIR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of the C-F, C-Br, C-N, and C-H bonds, as well as the C=C stretching of the aromatic rings. Raman spectroscopy, being more sensitive to non-polar bonds, will be particularly useful for observing the vibrations of the aromatic backbone.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch (if present as impurity)3300-35003300-3500Medium
Aromatic C-H Stretch3000-31003000-3100Medium-Weak
Aromatic C=C Stretch1450-16001450-1600Strong
C-F Stretch1100-13001100-1300Strong
C-N Stretch1250-13501250-1350Medium
C-Br Stretch500-600500-600Medium-Strong

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Charge Transfer

The electronic properties of this compound, as a member of the triarylamine family, are governed by electronic transitions within its chromophoric system. The absorption and emission spectra of such compounds are dominated by π→π* transitions associated with the aromatic rings. The central nitrogen atom, acting as an electron donor (D), and the phenyl rings, acting as π-acceptors (A), establish a D-π-A electronic structure. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that significantly influences the photophysical properties. chemrxiv.orgnih.gov

The primary absorption bands in triarylamine derivatives are typically found in the ultraviolet (UV) region. For instance, the parent triphenylamine (B166846) molecule exhibits a maximum absorption (λmax) around 230 nm. nih.gov The substitution pattern on the aromatic rings, such as the presence of bromo and fluoro groups in this compound, modulates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogen substituents can perturb the electronic distribution through inductive (-I) and mesomeric (+M) effects, leading to shifts in the absorption and emission maxima. The electronic transitions in such substituted systems, particularly the lowest energy transition, often possess significant ICT character, where electron density moves from the diphenylamino moiety towards the substituted phenyl ring upon excitation. beilstein-journals.orgnih.gov

Fluorescence emission in these compounds arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption band and is characterized by a Stokes shift—the difference in energy between the absorption and emission maxima. The magnitude of the Stokes shift is related to the extent of geometric and electronic rearrangement in the excited state compared to the ground state.

Solvatochromism Studies and Environmental Effects on Electronic States

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key characteristic of compounds with significant ICT character. nih.gov For donor-π-acceptor molecules like substituted triarylamines, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the less polar ground state. This differential stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. nih.govnih.gov

Studies on various D-π-A type triphenylamine derivatives demonstrate a pronounced positive solvatochromism. nih.govrsc.org For example, a bathochromic shift of over 20 nm in the absorption maximum was observed for a dicyanovinyl-substituted triphenylamine when the solvent was changed from hexane (B92381) to methanol. nih.gov The Stokes shift also shows a strong correlation with solvent polarity parameters, such as the Reichardt ET(30) scale. nih.gov This linear relationship, often visualized in a Lippert-Mataga plot, confirms that the change in the electronic dipole moment upon excitation is a primary driver of the observed solvatochromic behavior.

The fluorine and bromine atoms on the this compound core influence its interaction with solvent molecules. While the effect might be less pronounced than in derivatives with very strong donor/acceptor groups, the inherent charge redistribution in the excited state is expected to render its emission sensitive to the surrounding solvent environment.

Representative Solvatochromic Data for a Triphenylamine Derivative

SolventPolarity (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Hexane31.04634991675
Toluene33.94705202115
Dichloromethane40.74835603010
Acetonitrile45.64806556417
Methanol55.4483------

This table presents representative data for a D-π-A type triphenylamine probe (JT1) to illustrate the concept of solvatochromism. Data sourced from a study on solvatochromic fluorescence probes. nih.gov

Photophysical Behavior and Quantum Yield Analysis of Derivatives

The photophysical behavior of triarylamine derivatives is critically dependent on their molecular structure. The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is particularly sensitive to substituent effects. It is defined as the ratio of photons emitted to photons absorbed.

The introduction of halogen atoms, such as bromine in this compound, can significantly impact the quantum yield. The "heavy atom effect" is a well-documented phenomenon where the presence of heavy atoms (like Br or I) enhances spin-orbit coupling. nih.govnih.gov This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). An increased rate of ISC competes with fluorescence, generally leading to a lower fluorescence quantum yield. nih.gov For instance, studies on halogenated corrole (B1231805) complexes have shown that the presence of a single iodine atom can decrease the fluorescence quantum yield by a factor of four. nih.gov

Conversely, structural modifications that restrict intramolecular rotations can increase the quantum yield by reducing non-radiative decay pathways. The propeller-like conformation of triarylamines means that the phenyl rings can undergo torsional motions, which can quench fluorescence. Derivatives designed to have more rigid structures often exhibit enhanced emission. The quantum yield of these compounds can also be influenced by environmental factors, such as solvent polarity and viscosity.

Representative Photophysical Properties of Substituted Triarylamines

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Solvent
Triphenylamine-TCV (1)483650Not ReportedDichloromethane
Triphenylamine-DCV (2)515575Not ReportedDichloromethane
Triphenylamine-DCV (3)545430Not ReportedDichloromethane
JT2 Probe400618.60.01Acetonitrile

This table includes representative data for various substituted triphenylamine derivatives to illustrate the range of photophysical properties. Data sourced from studies on cyano-substituted triphenylamines nih.gov and D-π-A solvatochromic probes. nih.gov TCV = tricyanovinyl; DCV = dicyanovinyl.

Mass Spectrometry (MS) for Reaction Monitoring and Elucidation of Intermediates

Mass spectrometry is an indispensable analytical tool for monitoring the synthesis of this compound and for characterizing its structure. The likely synthetic route to this compound is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between diphenylamine (B1679370) and a 1,4-dibromo-2,6-difluorobenzene precursor.

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with techniques like pressurized sample infusion (PSI), allows for the real-time monitoring of the reaction mixture directly from the flask. uvic.cauvic.ca This method enables the detection and quantification of reactants, the final product, and, crucially, transient catalytic intermediates. uvic.ca Using the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, specific precursor-to-fragment ion transitions for each species in the catalytic cycle can be tracked. chemrxiv.orguvic.caresearchgate.net This provides invaluable mechanistic insights, helping to identify the resting state of the catalyst and potential rate-limiting steps in the formation of the triarylamine. uvic.ca

Once synthesized, the molecular structure of this compound can be confirmed by its molecular ion peak in the mass spectrum. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern under techniques like electron impact (EI) or collision-induced dissociation (CID) provides further structural proof. nih.gov For triarylamines, fragmentation often involves cleavage of the C-N bonds. nih.govlibretexts.org The presence of bromine is readily identified by a characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), resulting in M+ and M+2 peaks of similar intensity. libretexts.orgnih.gov

Expected Mass Spectrometry Fragmentation for this compound

Ion DescriptionProposed Fragment StructureExpected m/z (for 79Br)Fragmentation Pathway
Molecular Ion [M]+•[C₁₈H₁₂BrF₂N]+•373.0Ionization of the parent molecule
Loss of Bromine radical[C₁₈H₁₂F₂N]+294.1Cleavage of the C-Br bond
Loss of Phenyl radical[C₁₂H₇BrF₂N]+•296.0Cleavage of a C-N bond
Diphenylamine cation[C₁₂H₁₁N]+169.1Cleavage leading to the amine fragment
Bromodifluorophenyl cation[C₆H₂BrF₂]+190.9Cleavage leading to the aryl halide fragment

This table presents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation rules for amines and halogenated aromatic compounds. nih.govnih.govmiamioh.edu The m/z values are calculated based on the most abundant isotopes.

Applications in Functional Materials and Complex Chemical Architectures

Integration into Organic Electronic and Optoelectronic Devices

The triphenylamine (B166846) (TPA) core, which is central to the structure of 4-Bromo-3,5-difluoro-N,N-diphenylaniline, is a well-established building block for organic electronic materials due to its excellent hole-transporting properties and morphological stability. The introduction of halogen atoms, such as bromine and fluorine, is a common strategy to fine-tune the electronic and physical properties of these materials.

Hole Transport Layer (HTL) Materials in Organic Light-Emitting Diodes (OLEDs)

Currently, there is no specific research documenting the performance of this compound as a hole transport layer (HTL) material in OLEDs. However, the foundational molecule, triphenylamine, and its derivatives are cornerstones in the development of HTLs. For instance, derivatives of 4-(9H-carbazol-9-yl)triphenylamine are synthesized and evaluated for their high glass transition temperatures and efficient hole-transporting capabilities in OLED devices. Similarly, hole-transporting materials are often synthesized from precursors like 4-bromo-N-(4-bromophenyl)-N-phenylaniline, highlighting the importance of the brominated triphenylamine scaffold in creating materials with desirable electronic properties for OLEDs. The fluorine atoms on the this compound molecule would be expected to influence the HOMO/LUMO energy levels, potentially leading to better energy alignment with adjacent layers in an OLED stack, a critical factor for efficient device performance.

Charge Transport Properties in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Direct studies on the charge transport properties of this compound in OPVs or OSCs are not present in the current body of scientific literature. However, the structural motifs of this compound are highly relevant to the field. Diphenylaniline-based structures are frequently used as electron-donating units in dyes for dye-sensitized solar cells (DSSCs).

Furthermore, halogenation, particularly bromination and fluorination, is a key strategy in designing novel acceptor molecules for high-efficiency organic solar cells. Bromination of the central unit in small molecule acceptors has been shown to enhance intermolecular packing, crystallinity, and dielectric constant, leading to improved charge transport and power conversion efficiencies. While this compound would likely act as a donor material or part of a donor-acceptor system, the principles of using halogenation to modulate material properties are well-established and would apply to this compound.

Development of Functional Electrodes and Interfaces

The development of functional electrodes and interfaces often involves modifying surfaces with organic molecules to control the work function and improve charge injection or extraction. While no studies specifically mention the use of this compound for this purpose, triphenylamine derivatives are known to form stable, high-quality amorphous films, a desirable characteristic for interface materials. The presence of fluorine atoms could also be leveraged to influence the orientation and electronic coupling of the molecule at an electrode surface, a critical aspect for optimizing device performance.

Role as a Precursor for Advanced Organic Synthesis

The reactivity of the bromo- and fluoro-substituted phenyl ring in this compound suggests its potential as a versatile building block, although specific examples of its use are not widely reported.

Building Block in the Synthesis of Complex Natural Products or Pharmaceutical Scaffolds

There is no documented evidence of this compound being used in the synthesis of complex natural products. However, its precursor, 4-Bromo-3,5-difluoroaniline (B1271886), is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com This suggests that the difluorobromophenyl moiety is of interest in medicinal chemistry. For example, related structures like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel inhibitors for treating non-small cell lung cancer. nih.govnih.gov The N,N-diphenyl substitution in the target compound would likely be removed or modified in a synthetic route towards a final pharmaceutical product.

Scaffold for Supramolecular Assemblies and Polymerizable Monomers

The potential of this compound as a scaffold for supramolecular assemblies or as a polymerizable monomer remains largely unexplored in published research. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for creating larger, well-defined structures like polymers or dendrimers.

Research on the precursor, 4-Bromo-3,5-difluoroaniline, has shown it can be converted into polymerizable monomers. For instance, it can be reacted with acryloyl chloride to synthesize N-[(4-bromo-3,5-difluorine)phenyl]acrylamide. This monomer can then be copolymerized with other monomers like methyl methacrylate (B99206) to create new fluorine-containing polymers with specific thermal and physical properties. This established reactivity highlights a potential, though not yet documented, pathway for converting this compound into more complex polymeric or supramolecular architectures.

Applications in Chemical Sensing and Chemoresponsive Systems

While direct research on "this compound" in chemical sensing is limited, the broader class of halogenated triphenylamine and diphenylamine (B1679370) derivatives has shown significant promise in this field. The principles guiding their application in sensor technology can be extrapolated to understand the potential of this specific compound.

The design of chemical sensors based on "this compound" would likely leverage the electronic perturbations induced by analyte binding. The core concept revolves around the modulation of the compound's photophysical or electrochemical properties upon interaction with a target species.

The triphenylamine framework, to which "this compound" belongs, is known for its electron-donating character and its ability to form stable radical cations. The fluorine and bromine substituents significantly influence these electronic properties. The strong electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the compound's absorption and emission spectra.

Sensor architectures could be designed in several ways:

Fluorescence-Based Sensors: The intrinsic fluorescence of "this compound" or its derivatives could be quenched or enhanced upon interaction with an analyte. The bromine atom provides a convenient handle for further functionalization, allowing for the attachment of specific recognition moieties or for polymerization to create a sensory polymer.

Electrochemical Sensors: The redox properties of the diphenylamine core can be exploited. The oxidation potential of the nitrogen atom is sensitive to its electronic environment. Binding of an analyte could alter this potential, providing a measurable electrochemical signal. The halogen substituents would fine-tune this redox behavior. rsc.org

Mechanoluminescent Sensors: Halogen-substituted triphenylamine derivatives have demonstrated strong mechanoluminescence, where mechanical stress induces light emission. rsc.org This property is linked to their specific crystal packing and intermolecular interactions, which can be influenced by the presence of analytes that disrupt the crystal lattice.

Table 1: Potential Sensor Design Strategies

Sensor Type Principle of Operation Role of "this compound"
Fluorescence Sensor Analyte-induced change in fluorescence intensity or wavelength. Core fluorophore with tunable electronic properties.
Electrochemical Sensor Analyte-induced shift in redox potential. Redox-active component with modulated electron density.

The recognition of specific analytes by a sensor based on "this compound" would depend on the nature of the binding sites introduced into its structure. The transduction of this recognition event into a measurable signal is intrinsically linked to the electronic perturbations discussed above.

Analyte Recognition:

Lewis Acid/Base Interactions: The nitrogen atom of the diphenylamine can act as a Lewis base, interacting with acidic analytes. Conversely, the electron-deficient aromatic rings due to the fluorine atoms could interact with electron-rich species.

Host-Guest Chemistry: The bromine atom allows for the covalent attachment of host molecules, such as crown ethers or calixarenes, which can selectively bind specific ions or small molecules.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic analytes.

Signal Transduction:

Photoinduced Electron Transfer (PET): If a recognition unit is attached, analyte binding can trigger or inhibit PET between the recognition unit and the diphenylamine fluorophore, leading to a change in fluorescence.

Intramolecular Charge Transfer (ICT): The electronic asymmetry of "this compound" makes it a candidate for ICT processes. Analyte interaction can modulate the ICT character, resulting in a shift in the emission wavelength (colorimetric response).

Electrochemical Gating: In an electrochemical sensor, the binding of an analyte can create a steric or electrostatic barrier that hinders the access of a redox probe to the electrode surface, thereby altering the electrochemical signal.

Catalytic Applications and Ligand Design

The application of "this compound" in catalysis, particularly as a ligand for transition metals, is an area of significant potential, though specific examples in the literature are scarce. The electronic and steric properties of this molecule suggest its suitability for influencing the outcome of various catalytic transformations.

Substituted diarylamines are precursors to a class of ligands known as N-heterocyclic carbenes (NHCs) or can be used to synthesize bulky phosphine (B1218219) ligands. While not a ligand itself in its unmodified form, "this compound" can be a crucial starting material for ligands used in cross-coupling reactions.

The development of ligands for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, has been a major focus in synthetic chemistry. The efficiency and selectivity of these reactions are highly dependent on the steric and electronic properties of the supporting ligand.

Ligand Synthesis: The bromine atom on "this compound" can be replaced with a phosphine group (e.g., -P(t-Bu)₂) through a lithiation-phosphination sequence. This would result in a bulky, electron-rich phosphine ligand. The fluorine atoms would remain on the backbone, influencing the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.

Influence on Catalysis:

Steric Hindrance: The bulky diphenylamino group would promote the formation of monoligated, highly active catalyst species, which are often crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Electronic Effects: The electron-withdrawing fluorine atoms would decrease the electron density on the phosphorus atom, which could affect the stability and reactivity of the catalytic intermediates. This electronic tuning can be critical for optimizing catalyst performance for specific substrates.

Table 2: Potential Catalytic Applications as a Ligand Precursor

Cross-Coupling Reaction Potential Role of Ligand Derived from "this compound"
Suzuki Coupling Facilitating the coupling of aryl boronic acids with aryl halides.
Buchwald-Hartwig Amination Promoting the formation of C-N bonds between aryl halides and amines.

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there is no direct evidence of "this compound" being used as an organocatalyst, its structural features suggest potential avenues for exploration, particularly in asymmetric synthesis.

For a molecule to be an effective asymmetric catalyst, it must be chiral. "this compound" is achiral. However, it could be a precursor to chiral organocatalysts.

Chiral Amine Catalysis: The diphenylamine nitrogen could be part of a chiral scaffold. For instance, introducing chirality into one of the phenyl rings or by derivatizing the amine to create a chiral environment could lead to a new class of organocatalysts. These could potentially be used in reactions like asymmetric Michael additions or aldol (B89426) reactions.

Axial Chirality: The restricted rotation around the C-N bonds in sterically hindered diphenylamines can lead to atropisomerism, a form of axial chirality. While "this compound" itself is unlikely to exhibit stable atropisomers at room temperature, further substitution, particularly at the ortho positions of the unsubstituted phenyl ring, could create a stable chiral axis. Such chiral diarylamines have been used as ligands in asymmetric transition metal catalysis. nih.govmdpi.com

The development of chiral ligands is crucial for enantioselective catalysis. youtube.com The synthesis of chiral phosphines, where the chirality is not at the phosphorus center but resides in the backbone of the ligand, is a well-established strategy. youtube.com "this compound" could serve as a starting point for such ligands, where the inherent propeller-like structure of the diphenylamine core, when appropriately modified to be chiral, could effectively transfer stereochemical information during a catalytic reaction.

Future Research Trajectories and Unexplored Frontiers for 4 Bromo 3,5 Difluoro N,n Diphenylaniline

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The traditional synthesis of diarylamines and their precursors often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the preparation of halogenated aromatics can rely on classic methods like the Sandmeyer reaction, which involves diazotization of anilines. google.com Future research must prioritize the development of more sustainable synthetic routes.

A promising avenue is the adoption of C–H activation strategies. Recent studies have demonstrated the synthesis of diarylamines through a nitrosonium-initiated C–N bond formation, which can use economical and environmentally benign reagents such as nitrates, iron powder, and oxygen. acs.org This approach avoids pre-functionalized starting materials, enhancing atom economy. acs.org Adapting such methods for the specific synthesis of asymmetrically substituted diarylamines like 4-Bromo-3,5-difluoro-N,N-diphenylaniline could significantly reduce the environmental footprint. Key areas for research include catalyst development, perhaps moving away from expensive transition metals, and the use of greener solvents. acs.org

The derivatization of the core molecule also presents opportunities for green chemistry. For example, subsequent cross-coupling reactions to modify the bromo-substituent could be optimized to use catalytic systems with high turnover numbers, minimizing metal contamination in the final product.

Table 1: Comparison of Synthetic Approaches

ParameterTraditional Synthesis (e.g., Sandmeyer-based)Potential Green Chemistry Approach (e.g., C-H Activation)
Starting MaterialsPre-functionalized anilines and aryl halidesSimple arenes and amines acs.org
ReagentsStoichiometric amounts of nitrites, strong acids, copper salts google.comCatalytic amounts of activators, economical and eco-friendly reagents (e.g., iron powder, nitrates) acs.org
ByproductsInorganic salts, nitrogen gas, potential for hazardous wasteWater, recyclable catalysts acs.org
Atom EconomyLower due to multiple steps and protecting groupsHigher due to direct bond formation acs.org
SolventsOften chlorinated or polar aprotic solventsFocus on recyclable or bio-based solvents acs.org

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The structure of this compound, with its bulky substituents and multiple C-H, C-N, C-F, and C-Br bonds, is ripe for the exploration of novel reactivity. One key area is the study of atropisomerism. Hindered diarylamines can exhibit chirality due to restricted rotation around the C–N bonds, and the specific substitution pattern of this molecule may lead to stable atropisomers. researchgate.netbris.ac.uk Investigating the rotational barriers and the potential for enantioselective synthesis could open doors to applications in chiral catalysis or materials. bris.ac.uk

Furthermore, the selective activation of its various bonds presents a significant research frontier. While C-H activation for biaryl coupling is a known strategy, achieving selectivity in a molecule with multiple, electronically distinct C-H bonds is a challenge. acs.org Unconventional bond activations, such as metal-ligand cooperative cleavage or activations of the C-F or C-Br bonds, could lead to new synthetic methodologies. rsc.org For example, photocatalytic reactions could be explored to activate specific bonds under mild conditions, a technique that has been used for synthesizing fluorinated quinolines from bromoaniline derivatives. fluoromart.com Research in this area would not only expand the synthetic utility of this compound but also contribute to a broader understanding of bond activation principles. rsc.org

Advanced Machine Learning and AI-Driven Materials Design Based on its Structural Motifs

StageDescriptionTools & Techniques
Data GenerationCreate a large dataset of virtual compounds based on the this compound scaffold and calculate their theoretical properties.Combinatorial library generation, Density Functional Theory (DFT) calculations. researchgate.net
Model TrainingTrain a machine learning model to find patterns connecting the molecular structure to the desired properties.Supervised learning algorithms (e.g., neural networks, random forests). mdpi.com
Screening & PredictionUse the trained model to predict the properties of a vast, unexplored chemical space of related compounds.High-throughput virtual screening. mpg.de
Experimental ValidationSynthesize and test the most promising candidates identified by the AI model to confirm their properties.Targeted organic synthesis, physical property characterization. mpg.de

Integration into Multi-Component Functional Systems and Hybrid Materials

The future utility of this compound will likely be realized through its incorporation into larger, functional systems. Its precursor, 4-bromo-3,5-difluoroaniline (B1271886), is already utilized in the creation of advanced materials like polymers and coatings and is explored for organic semiconductors. chemimpex.com The N,N-diphenyl derivative, with its increased steric bulk and modified electronic properties, could offer enhanced performance in these areas.

Future research should focus on polymerizing this molecule or using it as a key additive in polymer blends to enhance thermal stability, flame retardancy (due to the bromine and fluorine), and chemical resistance. chemimpex.com Another exciting frontier is its use as a building block or ligand for creating hybrid materials. For example, it could be integrated into Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs), where the diarylamine unit could impart specific electronic properties or act as a redox-active center. Its integration into perovskite solar cells as a hole-transport layer or as a component in organic light-emitting diodes (OLEDs) are also plausible research directions, leveraging the known electronic properties of diarylamines.

Addressing Challenges in Scalability and Industrial Production of Advanced Diarylamines

Transitioning a promising molecule from a laboratory curiosity to an industrially produced chemical presents numerous challenges. researchgate.net For advanced diarylamines like this compound, these hurdles involve synthetic efficiency, cost, and environmental impact. canada.camdpi.com

Key challenges to address include:

Catalyst Recovery and Reuse: Many syntheses of diarylamines rely on transition metal catalysts. Developing robust systems where the catalyst can be efficiently separated from the product and reused is crucial for economic viability and minimizing waste. mdpi.com

Process Optimization: Each step of the synthesis must be optimized for yield, purity, and safety on a large scale. This includes managing reaction heat, controlling solvent use, and developing efficient purification methods. Isolation of the final product from reaction mixtures can be a significant challenge. mdpi.com

Raw Material Sourcing: The availability and cost of starting materials, such as 3,5-difluoroaniline (B1215098), are critical factors for industrial production. google.com

Regulatory and Environmental Compliance: Substituted diphenylamines (SDPAs) are used as industrial antioxidants and are monitored for their environmental persistence and potential for bioaccumulation. canada.carsc.org Any new industrial process for a compound in this class would face scrutiny regarding its environmental fate and the management of any waste streams. researchgate.net

Future research should employ a Design–Build–Test–Learn (DBTL) cycle to iteratively improve the production process, focusing on sustainable and economically viable solutions. researchgate.net

Table 3: Scalability and Industrial Production Challenges

Challenge AreaSpecific Issues for this compound
SynthesisMulti-step process, catalyst cost and recovery, yield optimization. mdpi.com
PurificationSeparation from starting materials, catalysts, and byproducts; achieving high purity required for electronic applications. mdpi.com
CostPrice of fluorinated starting materials, energy consumption, waste disposal costs.
Environment & SafetyUse of potentially hazardous solvents and reagents, management of halogenated waste, persistence of diarylamines in the environment. canada.carsc.org

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-halogenation.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Supporting Evidence :
Similar bromo-difluoroaniline derivatives (e.g., 4-Bromo-2,6-difluoroaniline) are synthesized via sequential halogenation and amination steps .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural confirmation and purity assessment:

  • ¹H/¹⁹F NMR : Resolve substituent positions and confirm fluorine/bromine integration.
  • HPLC-MS : Determine purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve steric effects of bulky N,N-diphenyl groups (if crystalline).
  • Elemental Analysis : Validate Br/F content (deviation <0.3% acceptable).

Q. Table: SAR Parameters

DerivativeSubstituentIC₅₀ (µM)LogP
ParentBr12.33.8
Analog 1Cl18.93.5
Analog 2CF₃5.24.1

Insight : Electron-withdrawing groups (e.g., CF₃) enhance activity, guiding further optimization .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Factorial Design : Vary parameters (temperature, catalyst loading, solvent) using a 2³ factorial matrix.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 5 mol% Pd(OAc)₂, DMF solvent).
  • Scale-Up Challenges : Address exothermicity via controlled addition of reagents.

Supporting Evidence :
Process optimization aligns with CRDC guidelines for chemical engineering design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.